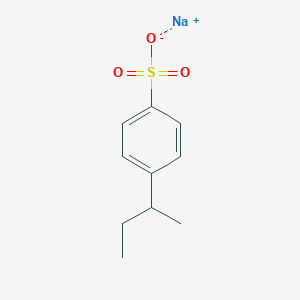
Sodium;4-butan-2-ylbenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium;4-butan-2-ylbenzenesulfonate is a chemical compound belonging to the class of alkylbenzenesulfonates. These compounds are known for their surfactant properties, making them valuable in various industrial and household applications. The compound consists of a sodium cation and a 4-butan-2-ylbenzenesulfonate anion, where the sulfonate group is attached to a benzene ring substituted with a butan-2-yl group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium;4-butan-2-ylbenzenesulfonate typically involves the sulfonation of 4-butan-2-ylbenzene. The process begins with the alkylation of benzene using butene in the presence of a catalyst such as aluminum chloride to form 4-butan-2-ylbenzene. This intermediate is then sulfonated using sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group, resulting in 4-butan-2-ylbenzenesulfonic acid. Finally, the acid is neutralized with sodium hydroxide to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves continuous monitoring of temperature, pressure, and reactant concentrations. The final product is purified through crystallization or distillation to remove any impurities .
化学反应分析
Types of Reactions: Sodium;4-butan-2-ylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfinates or thiols.
Substitution: Various substituted benzenesulfonates.
科学研究应用
Sodium;4-butan-2-ylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is employed in cell lysis buffers and protein extraction solutions due to its ability to disrupt cell membranes.
Medicine: It is used in pharmaceutical formulations as an excipient to improve drug solubility and stability.
Industry: this compound is a key ingredient in detergents, emulsifiers, and dispersants used in various industrial processes
作用机制
The mechanism of action of sodium;4-butan-2-ylbenzenesulfonate primarily involves its surfactant properties. The compound reduces surface tension, allowing it to interact with and disrupt lipid membranes. This property is utilized in cell lysis and protein extraction applications. Additionally, the sulfonate group can form ionic interactions with various molecular targets, enhancing the solubility and stability of compounds in aqueous solutions .
相似化合物的比较
Sodium dodecylbenzenesulfonate: Another alkylbenzenesulfonate with a longer alkyl chain, commonly used in detergents.
Sodium lauryl sulfate: A sulfate-based surfactant with similar applications in detergents and personal care products.
Sodium xylene sulfonate: A sulfonate compound with a different aromatic structure, used as a solubilizer in various formulations
Uniqueness: Sodium;4-butan-2-ylbenzenesulfonate is unique due to its specific alkyl chain length and branching, which confer distinct solubility and surfactant properties. This makes it particularly effective in certain applications where other surfactants may not perform as well .
属性
IUPAC Name |
sodium;4-butan-2-ylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S.Na/c1-3-8(2)9-4-6-10(7-5-9)14(11,12)13;/h4-8H,3H2,1-2H3,(H,11,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQXFAUOEBYORAN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














